molecular formula C34H51N7O15 B14003438 (3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone

(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone

Cat. No.: B14003438
M. Wt: 797.8 g/mol
InChI Key: BLKJKIJFNJAQIZ-UMDMRRTDSA-N
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Description

The compound “(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone” is a complex organic molecule with multiple chiral centers and functional groups. This compound is characterized by its intricate structure, which includes amino, hydroxy, and phenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the protection and deprotection of functional groups, stereoselective reactions, and the use of chiral catalysts. The synthetic route may start with simpler building blocks, which are gradually assembled into the final structure through a series of chemical reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxy groups.

    Substitution: Replacement of functional groups with other groups.

    Hydrolysis: Breaking of bonds through the addition of water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acids or bases for hydrolysis. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxy groups may yield ketones or aldehydes, while reduction of carbonyl groups may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activity. Its structure suggests that it could interact with various biomolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound may be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases.

Industry

In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure could impart desirable properties to industrial products.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other complex organic molecules with multiple chiral centers and functional groups. Examples could be natural products like alkaloids or synthetic molecules used in pharmaceuticals.

Uniqueness

What sets this compound apart is its specific arrangement of functional groups and chiral centers. This unique structure could confer distinct properties, such as higher specificity for certain molecular targets or enhanced stability under certain conditions.

Properties

Molecular Formula

C34H51N7O15

Molecular Weight

797.8 g/mol

IUPAC Name

(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone

InChI

InChI=1S/C34H51N7O15/c1-12-10-41-24(25(12)47)32(54)39-30(52)20(46)9-18(35)28(50)36-21(13(2)42)33(55)40-11-17(45)8-19(40)29(51)38-23(31(53)37-22(14(3)43)34(41)56)27(49)26(48)15-4-6-16(44)7-5-15/h4-7,12-14,17-27,30,42-49,52H,8-11,35H2,1-3H3,(H,36,50)(H,37,53)(H,38,51)(H,39,54)/t12-,13+,14+,17+,18-,19-,20+,21-,22-,23-,24-,25-,26-,27-,30+/m0/s1

InChI Key

BLKJKIJFNJAQIZ-UMDMRRTDSA-N

Isomeric SMILES

C[C@H]1CN2[C@@H]([C@H]1O)C(=O)N[C@@H]([C@@H](C[C@@H](C(=O)N[C@H](C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C2=O)[C@@H](C)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)O)[C@@H](C)O)N)O)O

Canonical SMILES

CC1CN2C(C1O)C(=O)NC(C(CC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C2=O)C(C)O)C(C(C4=CC=C(C=C4)O)O)O)O)C(C)O)N)O)O

Origin of Product

United States

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